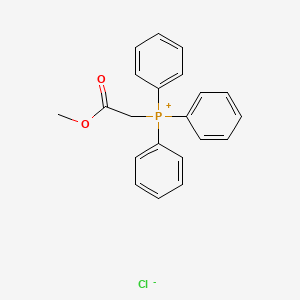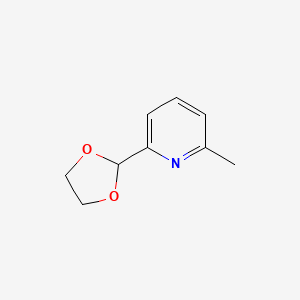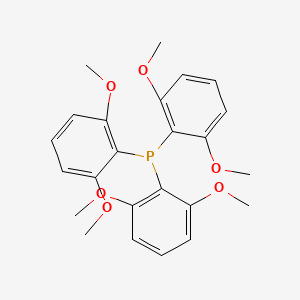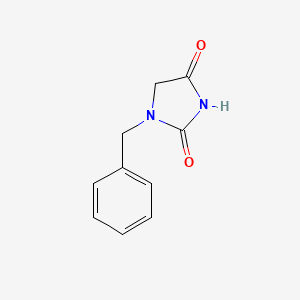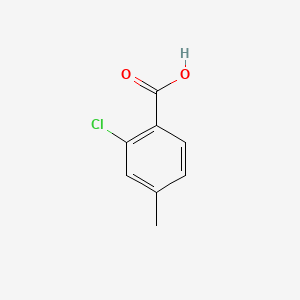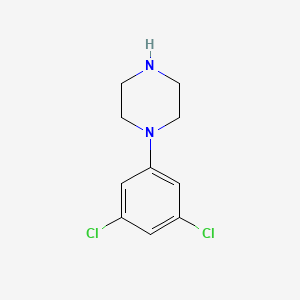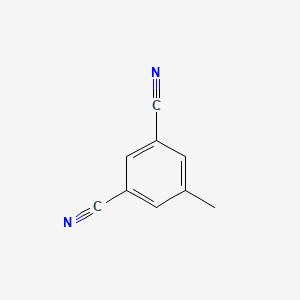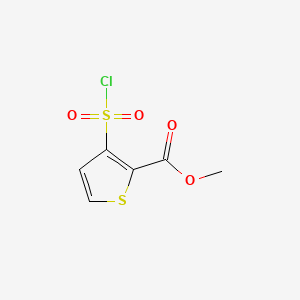
Naphthalene-2-carbothioamide
Overview
Description
Naphthalene-2-carbothioamide is a compound that contains 22 atoms; 9 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . It also contains a total of 23 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .
Synthesis Analysis
Naphthalene-2-carbothioamide can be synthesized through various methods . For instance, it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another method involves the use of hydrogen chloride and O,S-diethyl-dithiophosphoric acid in ethyl acetate at ambient temperature .Molecular Structure Analysis
The naphthalene-2-carbothioamide molecule contains a total of 23 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), and 1 ten-membered ring(s) . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the naphthalene-2-carbothioamide molecule .Physical And Chemical Properties Analysis
Naphthalene, a related compound, has a melting point of 80.2°C, a boiling point of 218°C, and a density of 1.145 g/cm³ . It is insoluble in water but soluble in organic solvents . It is an aromatic compound with delocalized electrons and undergoes electrophilic substitution reactions easily .Scientific Research Applications
Sorption Studies
“Naphthalene-2-carbothioamide” may be used in sorption studies due to its potential interaction with various substances. The thioamide group could interact with metal ions and organic molecules, making it useful for understanding sorption mechanisms .
Regioselective Synthesis
The compound could be involved in regioselective synthesis research, where its naphthalene core could undergo various C–H functionalization reactions. This can lead to the development of new synthetic pathways for complex molecules .
Supramolecular Chemistry
Due to the structural features of naphthalene derivatives, “Naphthalene-2-carbothioamide” might find applications in supramolecular chemistry, forming host–guest complexes and contributing to molecular switching devices .
Safety and Hazards
Future Directions
Naphthalene derivatives have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . They have been used in the construction of diverse bioactive heterocyclic scaffold . Future research could focus on the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Target of Action
Naphthalene-2-carbothioamide is a complex compound with a variety of potential targets. Compounds with similar structures have been shown to interact with various biological targets, suggesting that naphthalene-2-carbothioamide may have a broad range of potential targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target molecules . Therefore, it is plausible that Naphthalene-2-carbothioamide may interact with its targets in a similar manner.
Biochemical Pathways
Naphthalene-2-carbothioamide may affect various biochemical pathways. For instance, naphthalene and its derivatives have been shown to be involved in the degradation pathways of certain bacteria .
Result of Action
Compounds with similar structures have been shown to have various effects at the molecular and cellular level, such as inhibiting cell growth . Therefore, it is plausible that Naphthalene-2-carbothioamide may have similar effects.
properties
IUPAC Name |
naphthalene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJZFKITDDUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384159 | |
| Record name | naphthalene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-2-carbothioamide | |
CAS RN |
6967-89-1 | |
| Record name | 6967-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | naphthalene-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


